molecular formula C9H7NO3S2 B13174283 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

Cat. No.: B13174283
M. Wt: 241.3 g/mol
InChI Key: DHKUZVXWPSGHEP-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a thiazole precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

3-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S2/c1-13-7-4-6(15-10-7)5-2-3-14-8(5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

DHKUZVXWPSGHEP-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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